An In-depth Technical Guide on the Structural Characterization of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole
An In-depth Technical Guide on the Structural Characterization of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the structural characterization of the novel pyrazole derivative, 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents.[1] This document outlines a multi-faceted analytical approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray crystallography. Each section explains the causality behind experimental choices, provides detailed, self-validating protocols, and interprets the resulting data to confirm the molecular structure of the target compound.
Introduction: The Significance of Pyrazole Derivatives
Nitrogen-containing heterocycles, particularly pyrazole derivatives, are a cornerstone in drug design and discovery, exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The specific substitution pattern on the pyrazole ring dictates the molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole, possesses several key structural features: a substituted pyrazole core, a benzyl group at the N1 position, and two reactive chloromethyl groups. The presence of these functionalities suggests its potential as a versatile intermediate for the synthesis of more complex bioactive molecules.[6][7] Accurate and unambiguous structural elucidation is the foundational step in its development.
Molecular Structure and Key Features
The proposed structure of the target compound is presented below. Our analytical workflow is designed to confirm each of the key structural features and their connectivity.
Caption: Proposed molecular structure of the target compound.
Spectroscopic Characterization: A Multi-Technique Approach
A combination of spectroscopic techniques is employed to provide orthogonal data, ensuring a high degree of confidence in the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H and ¹³C NMR spectra are essential for a complete structural assignment.[8][9]
Expertise & Experience: The choice of a 400 MHz spectrometer offers a good balance between resolution and accessibility for routine characterization. Deuterated chloroform (CDCl₃) is a common solvent for many organic compounds. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[10]
Illustrative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.25 | m | 5H | Ar-H (benzyl) |
| 5.30 | s | 2H | N-CH₂ -Ph |
| 4.60 | s | 2H | CH₂ Cl |
| 2.30 | s | 3H | CH₃ |
Illustrative ¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 150.0 | C 3 |
| 145.0 | C 5 |
| 136.0 | Ar-C (ipso, benzyl) |
| 129.0 | Ar-C H (benzyl) |
| 128.5 | Ar-C H (benzyl) |
| 127.0 | Ar-C H (benzyl) |
| 115.0 | C 4 |
| 52.0 | N-C H₂-Ph |
| 35.0 | C H₂Cl |
| 12.0 | C H₃ |
Data Interpretation:
-
The multiplet between 7.35 and 7.25 ppm, integrating to 5 protons, is characteristic of the aromatic protons of the benzyl group.[11]
-
The singlet at 5.30 ppm, integrating to 2 protons, corresponds to the benzylic methylene protons.
-
The singlet at 4.60 ppm, integrating to 2 protons, is assigned to the chloromethyl protons. The downfield shift is due to the deshielding effect of the adjacent chlorine atom.[12]
-
The singlet at 2.30 ppm, integrating to 3 protons, is attributed to the methyl group on the pyrazole ring.
-
The ¹³C NMR spectrum shows the expected number of carbon signals, with the chemical shifts consistent with the proposed structure. The downfield signals at 150.0 and 145.0 ppm are assigned to the C3 and C5 carbons of the pyrazole ring, respectively.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer at room temperature.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as its fragmentation pattern, which can further support the proposed structure.[13]
Expertise & Experience: High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source is chosen for its ability to provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Illustrative HRMS (ESI-TOF) Data
| Parameter | Value |
| Calculated Mass [M+H]⁺ | 255.0450 |
| Measured Mass [M+H]⁺ | 255.0452 |
| Molecular Formula | C₁₂H₁₃Cl₂N₂⁺ |
Data Interpretation:
The measured mass is in close agreement with the calculated mass for the protonated molecule, confirming the elemental composition of C₁₂H₁₂Cl₂N₂. The isotopic pattern observed for the molecular ion peak would also be characteristic of a molecule containing two chlorine atoms.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution into the ESI source of a time-of-flight (TOF) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
-
Data Analysis: Determine the accurate mass of the molecular ion peak and use it to calculate the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrations of chemical bonds.[14]
Expertise & Experience: Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation. The characteristic absorption bands for C-H, C=N, and C-Cl bonds are expected in the IR spectrum.
Illustrative IR (ATR) Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch |
| 1590 | Strong | C=N stretch (pyrazole ring) |
| 1495, 1450 | Medium | C=C stretch (aromatic ring) |
| 750 - 690 | Strong | C-Cl stretch |
Data Interpretation:
-
The bands in the 3050-3000 cm⁻¹ and 2950-2850 cm⁻¹ regions are indicative of aromatic and aliphatic C-H stretching vibrations, respectively.[15]
-
The strong absorption around 1590 cm⁻¹ is characteristic of the C=N stretching vibration within the pyrazole ring.[16]
-
The presence of bands in the 750-690 cm⁻¹ region is consistent with the C-Cl stretching vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Single-Crystal X-ray Crystallography: The Definitive Structure
Single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state, offering definitive proof of the molecular structure and connectivity.[1][17]
Expertise & Experience: The selection of a suitable single crystal is crucial for obtaining high-quality diffraction data. Data collection at low temperatures (e.g., 100 K) minimizes thermal vibrations and improves the quality of the resulting electron density map.
Illustrative Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| β (°) | 95.5 |
| V (ų) | 1290 |
| Z | 4 |
| R-factor | < 0.05 |
Data Interpretation:
The successful solution and refinement of the crystal structure would confirm the atomic connectivity, bond lengths, bond angles, and overall molecular conformation. The low R-factor indicates a good agreement between the experimental diffraction data and the calculated structure.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, for example, by slow evaporation from a suitable solvent system.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a CCD detector at a low temperature.[2]
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Caption: A generalized workflow for the characterization of a novel compound.
Conclusion
The structural characterization of 1-benzyl-5-chloro-4-(chloromethyl)-3-methyl-1H-pyrazole requires a synergistic application of modern analytical techniques. Through the combined interpretation of data from NMR spectroscopy, mass spectrometry, and IR spectroscopy, a confident structural assignment can be made. For absolute confirmation of connectivity and stereochemistry, single-crystal X-ray crystallography is the gold standard. The methodologies and illustrative data presented in this guide provide a robust framework for researchers in the field of medicinal chemistry to confidently characterize this and other novel pyrazole derivatives, paving the way for their further investigation as potential therapeutic agents.
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